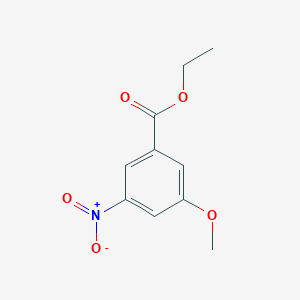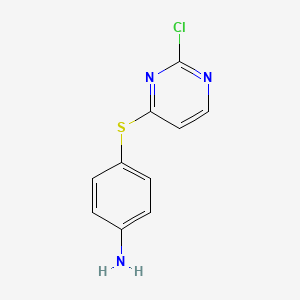
4-(2-Chloropyrimidin-4-ylthio)benzenamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was achieved by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . The substituents had a significant impact on the course and efficiency of the reaction .Applications De Recherche Scientifique
Synthesis of Intermediate Compounds
4-(2-Chloropyrimidin-4-ylthio)benzenamine and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. For example, Ju Xiu-lia (2015) describes the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. The process involves a series of reactions starting from 2-thiouracil, showcasing the compound's relevance in developing treatments for HIV (Ju Xiu-lia, 2015).
Corrosion Inhibition
Certain pyrimidinic Schiff bases, related to 4-(2-Chloropyrimidin-4-ylthio)benzenamine, have been evaluated for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. H. Ashassi-Sorkhabi et al. (2005) found these compounds to be effective corrosion inhibitors, suggesting potential applications in protecting industrial equipment from acid corrosion (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Antimicrobial and Antifungal Activities
Z. Khan et al. (2015) studied the antibacterial and antifungal activities of new pyrimidine derivatives, highlighting their significant activity against various bacteria and fungi. This research opens up possibilities for developing new antimicrobial agents based on pyrimidine derivatives (Z. Khan et al., 2015).
Environmental Degradation
A study by Seema B. Sharma et al. (2012) focuses on the degradation of chlorimuron-ethyl by Aspergillus niger, a soil fungus. The research outlines a metabolic pathway for the degradation of this herbicide, indicating the environmental significance of microbial interactions with pyrimidine derivatives (Seema B. Sharma, K. Banerjee, & P. Choudhury, 2012).
Pharmacological Applications
The pharmacological screening of newly synthesized pyrimidine derivatives for their activities against various health conditions, including their antibacterial, antifungal, antinociceptive, and anti-inflammatory properties, is a significant area of research. These studies demonstrate the versatility of pyrimidine derivatives in developing new therapeutic agents (K. Kapadiya et al., 2020).
Propriétés
IUPAC Name |
4-(2-chloropyrimidin-4-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-10-13-6-5-9(14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNFXFWYRXZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyrimidin-4-ylthio)benzenamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1397040.png)
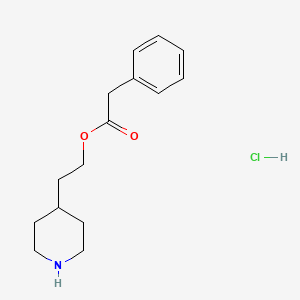
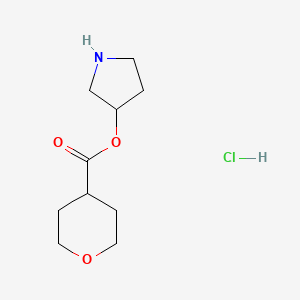
![4-{[(3-Fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397045.png)
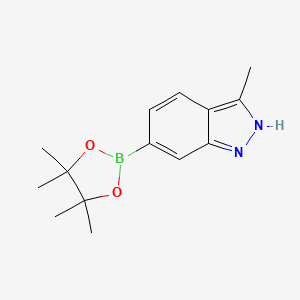



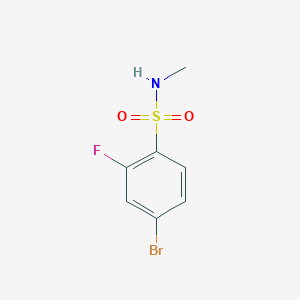

![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)
![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

